molecular formula C25H23N3O2 B2638886 (4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1903227-91-7

(4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2638886
CAS RN: 1903227-91-7
M. Wt: 397.478
InChI Key: HWDAGZHZVLEZCN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a phenyl ring, a quinoline ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrrole ring could undergo electrophilic substitution reactions .

Scientific Research Applications

1. Antileukemic Activity

A compound structurally related to (4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone demonstrated cytotoxic potential against leukemia cell lines. This compound was synthesized and characterized, showing promising results in leukemia treatment research (Guillon et al., 2018).

2. Spectroscopic Properties in Various Environments

Another related compound's electronic absorption, excitation, and fluorescence properties were studied in different solvents. These studies help in understanding how different environments affect the compound's behavior, useful in designing context-specific applications (Al-Ansari, 2016).

3. Antimicrobial Activity

Some derivatives of pyrazoline, structurally similar to the queried compound, exhibited significant antimicrobial activity. Such research suggests potential uses in developing new antimicrobial agents (Kumar et al., 2012).

4. Antimalarial and Antimicrobial Agents

Related compounds were synthesized and tested for antimalarial and antimicrobial activities. These findings open avenues for developing new treatments for malaria and microbial infections (Sonker & Pathak, 2018).

5. Enzyme Inhibitory Activity

Derivatives of the compound have been tested for enzyme inhibitory activities against various enzymes. This research can lead to the development of new drugs targeting specific enzymes (Cetin et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Pyrrole derivatives have been found to have a wide range of biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new drugs .

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-25(20-8-10-21(11-9-20)27-15-1-2-16-27)28-17-12-22(13-18-28)30-23-7-3-5-19-6-4-14-26-24(19)23/h1-11,14-16,22H,12-13,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDAGZHZVLEZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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